

Spectroscopic and Structural Elucidation of Lariciresinol Acetate: A Technical Overview

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Compound of Interest

Compound Name: Lariciresinol acetate

Cat. No.: B031833

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lariciresinol acetate**, a lignan of significant interest in phytochemical and pharmacological research. Due to the limited availability of directly published, comprehensive experimental spectra for **Lariciresinol acetate** in the public domain, this document synthesizes expected spectroscopic characteristics based on the known structure and data from closely related compounds. It also outlines detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

Lariciresinol acetate is the acetylated derivative of Lariciresinol. Its chemical structure features a tetrahydrofuran ring with two substituted phenyl groups, characteristic of the furanoid class of lignans.

- Chemical Name: [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate
- CAS Number: 79114-77-5
- Molecular Formula: C₂₂H₂₆O₇
- Molecular Weight: 402.44 g/mol

The presence of an acetate group in place of a primary alcohol distinguishes it from its parent compound, Lariciresinol, leading to altered polarity and potentially different biological activity.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Lariciresinol acetate**. This data is inferred from the analysis of its functional groups and comparison with the known data of Lariciresinol and other lignan acetates.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Lariciresinol Acetate** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 6.7-7.0	m	-	Aromatic protons
~ 5.5-5.7	s	-	Phenolic -OH
~ 4.7-4.9	d	~ 6-8	H-2
~ 4.1-4.3	m	-	H-9'a, H-9'b (CH_2OAc)
~ 3.8-4.0	m	-	H-9a, H-9b
~ 3.85	s	-	Methoxy protons (2x OCH_3)
~ 2.5-2.8	m	-	H-7', H-8'
~ 2.3-2.5	m	-	H-7, H-8
~ 2.05	s	-	Acetate methyl protons (CH_3CO)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Lariciresinol Acetate** (in CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 171.0	Acetate carbonyl (C=O)
~ 146-148	C-3', C-4', C-3'', C-4'' (Aromatic C-O)
~ 132-134	C-1', C-1'' (Aromatic C-C)
~ 120-122	C-6', C-6'' (Aromatic C-H)
~ 114-116	C-5', C-5'' (Aromatic C-H)
~ 108-110	C-2', C-2'' (Aromatic C-H)
~ 82-84	C-2
~ 72-74	C-9
~ 64-66	C-9' (CH ₂ OAc)
~ 56.0	Methoxy carbons (2x OCH ₃)
~ 50-52	C-8
~ 42-44	C-8'
~ 32-34	C-7'
~ 21.0	Acetate methyl (CH ₃)

Table 3: Predicted Infrared (IR) Spectroscopic Data for **Lariciresinol Acetate**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500-3200 (broad)	O-H stretch	Phenolic hydroxyl
3010-2850	C-H stretch	Aromatic and Aliphatic C-H
~ 1735	C=O stretch	Ester (acetate)
~ 1600, ~1510, ~1450	C=C stretch	Aromatic ring
~ 1240	C-O stretch	Ester (acetate)
~ 1150, ~1030	C-O stretch	Aryl ether and tetrahydrofuran

Table 4: Predicted Mass Spectrometry (MS) Data for **Lariciresinol Acetate**

m/z	Interpretation
402.16	[M] ⁺ (Molecular Ion)
342.14	[M - CH ₃ COOH] ⁺ (Loss of acetic acid)
311.12	[M - CH ₃ COOH - OCH ₃] ⁺
151.07	Fragment corresponding to the guaiacyl moiety
137.06	Fragment from cleavage of the tetrahydrofuran ring

Note: The fragmentation pattern of the parent compound, lariciresinol, often shows a characteristic loss of 30 Da (CH₂O)[1]. A similar fragmentation may be observed for the acetate derivative.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **Lariciresinol acetate**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Lariciresinol acetate** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse sequence.
 - Acquisition time: 2-3 seconds.

- Relaxation delay: 1-2 seconds.
- Number of scans: 16-64, depending on sample concentration.
- Spectral width: 0-12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Spectral width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Chemical shifts are referenced to the residual solvent peak or TMS.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or the KBr pellet holder.
 - Place the sample in the beam path and collect the sample spectrum.
 - The spectrum is typically recorded over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

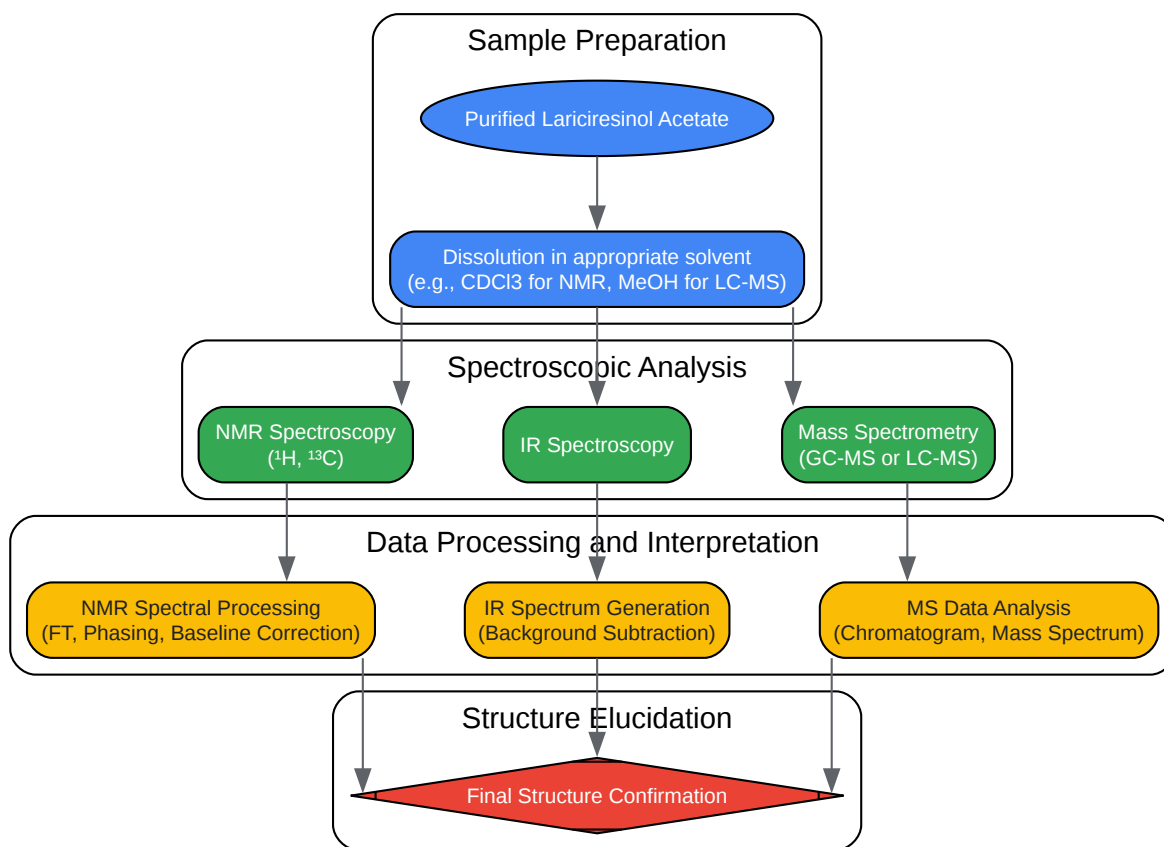
3.3 Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Sample Preparation: Derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte. Dissolve the derivatized sample in a suitable solvent like hexane or ethyl acetate.
 - GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300-320 °C) at a rate of 10-15 °C/min.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-500.

- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Sample Preparation: Dissolve the sample in the mobile phase.
 - LC Conditions:
 - Column: A reverse-phase C18 column.
 - Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
 - Flow Rate: 0.2-0.5 mL/min.
 - MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
 - Mass Analyzer: Quadrupole, TOF, or Ion Trap.
 - Scan Range: m/z 100-1000.

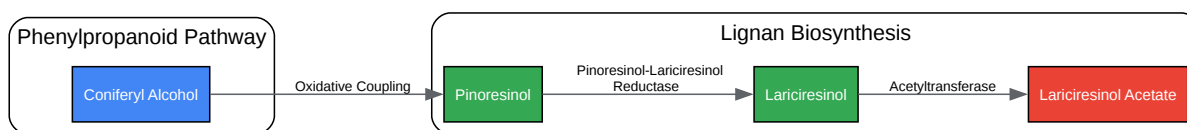
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the biosynthetic pathway of **Lariciresinol acetate**.



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General workflow for spectroscopic analysis of a natural product.



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References

- 1. researchgate.net [researchgate.net]
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